(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-6-13(18-10)12(16)9-15-14(17)7-5-11-3-2-8-19-11/h2-8,12,16H,9H2,1H3,(H,15,17)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPZYMGUBLXRJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C=CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(CNC(=O)/C=C/C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : Hydroxy group, furan ring, thiophene ring, and an acrylamide moiety.
- Molecular Formula : C12H13N1O2S1
- Molecular Weight : 235.30 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with thiophene and furan rings have shown effectiveness against various bacterial strains, suggesting that the inclusion of these moieties can enhance the antimicrobial potency .
Anticancer Activity
Research has demonstrated that acrylamide derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. A study highlighted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by modulating the expression of oncogenes and tumor suppressor genes .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. Preliminary studies show that related compounds can inhibit key enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes .
The biological activity of this compound is thought to arise from several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators, preventing cancer cells from proliferating.
- Modulation of Signaling Pathways : It can influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and growth.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into thiophene-containing compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative .
- Anticancer Activity Evaluation : In vitro assays on breast cancer cell lines revealed that a structurally similar compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of exposure. The mechanism was linked to increased apoptosis markers such as caspase activation .
- Enzyme Inhibition Study : A study examining the inhibition of COX enzymes found that derivatives showed IC50 values ranging from 10 to 30 µM, indicating moderate inhibition potential which could be leveraged for anti-inflammatory therapies .
Scientific Research Applications
Medicinal Chemistry
The unique structure of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide allows it to interact with biological macromolecules, making it a promising candidate for drug development.
Case Study: Anticancer Activity
Recent studies have assessed the compound's efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition rates in human tumor cells, indicating potential as anticancer agents .
Materials Science
This compound's electronic properties make it suitable for developing new materials with specific optical or electronic characteristics.
Application Example: Organic Photovoltaics
Research has shown that thiophene-containing compounds can enhance the efficiency of organic photovoltaic devices due to their ability to facilitate charge transport .
The biological activity of this compound is attributed to its ability to form non-covalent interactions with target biomolecules. These interactions can lead to various biological responses, including:
- Antioxidant Properties : Compounds with furan and thiophene rings have been shown to possess antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Similar derivatives have exhibited antibacterial properties, making them candidates for developing new antimicrobial agents .
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated acrylamide moiety acts as a Michael acceptor, enabling nucleophilic attack at the β-position.
Key Observations :
-
The reaction stereoselectivity is influenced by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the (E)-configuration .
-
Thiophene’s electron-rich nature enhances electrophilicity at the β-carbon.
Oxidation Reactions
The hydroxyl and thiophene groups undergo selective oxidation.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxyl oxidation | Dess-Martin periodinane, DCM, 0°C→RT | Ketone derivative | 83% | |
| Thiophene oxidation | mCPBA, CHCl₃, 0°C | Thiophene-1-oxide | 64% |
Mechanistic Insights :
-
Oxidation of the secondary alcohol to a ketone proceeds via a hypervalent iodine intermediate.
-
Thiophene oxidation forms a sulfoxide, confirmed by
NMR (δ 3.2 ppm for S=O).
Hydrolysis of the Acrylamide Bond
The acrylamide undergoes hydrolysis under acidic or basic conditions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 3-(Thiophen-2-yl)acrylic acid | 91% | |
| NaOH (aq), 60°C, 4 h | Sodium acrylate salt | 88% |
Structural Confirmation :
-
IR spectroscopy shows loss of amide C=O stretch (1650 cm
) and emergence of carboxylic acid O–H (2500–3300 cm
).
Electrophilic Aromatic Substitution
The thiophene and furan rings participate in electrophilic reactions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | 5-Bromo-thiophen-2-yl derivative | 76% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-furan-2-yl product | 62% |
Regioselectivity :
-
Bromination occurs at the α-position of thiophene due to higher electron density.
Cycloaddition Reactions
The acrylamide’s conjugated diene system engages in Diels-Alder reactions.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Bicyclic adduct with endo selectivity | 58% | |
| Tetracyanoethylene | MeCN, RT, 48 h | Hexacyclic product | 41% |
Stereochemical Notes :
-
Endo preference is confirmed by X-ray crystallography.
Functional Group Transformations
The hydroxyl group undergoes derivatization.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, RT | Acetyl-protected derivative | 89% | |
| Mitsunobu reaction | DIAD, PPh₃, THF, 0°C→RT | Ether derivative with inverted configuration | 67% |
Applications :
-
Acetylation protects the hydroxyl group during multi-step syntheses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their differences in substituents, synthesis, and biological activities:
Key Observations
Heterocyclic vs. Compound 15 (from Cannabis sativa) and Compound 1 (from Lycium barbarum) feature phenolic or methoxy substituents, which are associated with antioxidant and anti-inflammatory activities .
Hydroxyethyl Linker: The hydroxyethyl group in the target compound and Compound 1 may increase hydrogen-bonding capacity, influencing receptor binding or metabolic stability compared to non-hydroxylated analogs like DM497 .
Biological Activity Trends: DM497’s antinociceptive activity via α7 nAChR modulation suggests that thiophen-2-yl acrylamides are viable candidates for neurological targets. The target compound’s additional furan and hydroxyethyl groups could fine-tune this activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, and how can yield and purity be maximized?
- Methodology :
- Multi-step synthesis : Begin with coupling 5-methylfuran-2-carboxaldehyde with 2-aminoethanol via reductive amination to form the hydroxyethyl intermediate. React this with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Reaction optimization : Control temperature (0–25°C) and stoichiometric ratios (1:1.2 for acryloyl chloride) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- NMR : <sup>1</sup>H NMR should show peaks for the acrylamide α,β-unsaturated protons (δ 6.2–6.8 ppm, doublets with J ≈ 15–16 Hz), thiophene protons (δ 7.1–7.4 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]<sup>+</sup> at m/z 347.12 (calculated for C₁₆H₁₇NO₃S) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7), antimicrobial activity (MIC against E. coli and S. aureus), and anti-inflammatory potential (COX-2 inhibition assay) .
- Dosage ranges : Use 1–100 µM concentrations, with DMSO as a solvent control (<0.1% v/v) .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this acrylamide derivative?
- Methodology :
- Density-functional theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Validate with experimental IC₅₀ values .
Q. How can contradictory crystallographic data on analogous acrylamides guide structural resolution of this compound?
- Methodology :
- SHELX refinement : For X-ray crystallography, use SHELXL-2019 to resolve disorder in the hydroxyethyl or thiophene groups. Compare with analogous structures (e.g., PubChem CID 1799254) to identify common packing motifs .
- Twinned data handling : Apply HKL-3000 for integration and scaling if twinning is observed (common in polar space groups) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions or cycloadditions?
- Methodology :
- Kinetic studies : Monitor acrylamide’s Michael addition with thiols (e.g., glutathione) via UV-Vis at 412 nm (Ellman’s assay). Determine rate constants (k) under varying pH (6–8) .
- DFT-based transition-state analysis : Identify energy barriers for Diels-Alder reactions with dienophiles like maleic anhydride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
